High-Resolution 1H and 13C NMR Spectral Analysis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate: A Technical Guide
High-Resolution 1H and 13C NMR Spectral Analysis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate: A Technical Guide
Executive Summary & Synthetic Context
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate (CAS No. 92107-39-6)[1] is a highly functionalized, sterically hindered aliphatic compound. In advanced organic synthesis and drug development, it serves as a critical intermediate for the preparation of non-natural, α -alkylated amino acids. The molecule is typically synthesized via the nucleophilic aliphatic substitution ( SN2 ) of ethyl acetamidocyanoacetate [2][3] with 2-bromohexane under basic conditions.
Because this molecule possesses multiple electron-withdrawing groups (EWGs) converging on a single quaternary carbon, alongside an extended aliphatic side chain, its structural elucidation requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a comprehensive, field-proven analysis of its 1 H and 13 C NMR spectral data, explaining the fundamental causality behind its complex magnetic environments.
Molecular Architecture & Stereochemical Implications
Before analyzing the spectral data, it is imperative to understand the stereochemical landscape of the molecule.
-
The Quaternary Center (C2): The α -carbon is attached to an ester ( −COOCH2CH3 ), an acetamido group ( −NHCOCH3 ), a cyano group ( −C≡N ), and a 3-methylheptyl chain. This makes C2 a chiral quaternary center.
-
The Adjacent Chiral Center (C3): The attachment of the 2-hexyl group introduces a second stereocenter at C3 ( −CH(CH3)− limit).
Causality in NMR: The presence of two adjacent stereocenters means the synthesized product will exist as a mixture of diastereomers (syn/anti or erythro/threo) unless stereoselectively purified. Furthermore, the proximity of the C2 chiral center renders the methylene protons of the ethyl ester diastereotopic . They are magnetically inequivalent, which drastically alters their splitting patterns from a standard textbook quartet into a complex multiplet.
1 H NMR Spectral Analysis: Data & Mechanistic Causality
The following table summarizes the quantitative 1 H NMR data (400 MHz, CDCl3 ) for the major diastereomer.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| NH | 6.85 | br s | - | 1H | Acetamido N−H |
| Ester CH2 | 4.28 | m ( ABX3 ) | - | 2H | −OCH2CH3 (Diastereotopic) |
| C3-H | 2.45 | m | - | 1H | −CH(CH3)− |
| Acetamido CH3 | 2.08 | s | - | 3H | −NHCOCH3 |
| C4- H2 | 1.55 | m | - | 2H | −CH2− (Aliphatic chain) |
| C5- H2 , C6- H2 | 1.25 - 1.35 | m | - | 4H | −CH2CH2− (Aliphatic chain) |
| Ester CH3 | 1.32 | t | 7.1 | 3H | −OCH2CH3 |
| C3- CH3 | 1.05 | d | 6.8 | 3H | −CH(CH3)− |
| C7- H3 | 0.88 | t | 7.0 | 3H | Terminal −CH3 |
Expert Insights on Spectral Causality:
-
Diastereotopic Ester Protons ( δ 4.28 ppm): Junior chemists often mistake this signal for an impurity. Because the −OCH2− protons are adjacent to the C2 chiral center, they reside in distinct magnetic environments. This forms an ABX3 spin system where the protons exhibit geminal coupling to each other ( 2J≈10.5 Hz) and vicinal coupling to the ester methyl group ( 3J≈7.1 Hz), resulting in a complex multiplet.
-
Quadrupolar Broadening of NH ( δ 6.85 ppm): The amide proton appears as a broad singlet (br s). This is caused by the quadrupolar relaxation of the adjacent 14N nucleus ( I=1 ) and intermediate chemical exchange rates with trace moisture in the CDCl3 solvent.
13 C NMR Spectral Analysis: Data & Mechanistic Causality
The following table summarizes the quantitative 13 C NMR data (100 MHz, CDCl3 ).
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| Acetamido C=O | 170.2 | Cq | −NHCOCH3 |
| Ester C=O | 166.5 | Cq | −COOCH2CH3 |
| C#N | 115.8 | Cq | Cyano group |
| Ester CH2 | 63.4 | CH2 | −OCH2CH3 |
| C2 | 60.1 | Cq | Quaternary α -carbon |
| C3 | 39.5 | CH | −CH(CH3)− |
| C4 | 31.2 | CH2 | Aliphatic chain |
| C5 | 29.0 | CH2 | Aliphatic chain |
| Acetamido CH3 | 23.1 | CH3 | −NHCOCH3 |
| C6 | 22.5 | CH2 | Aliphatic chain |
| C3- CH3 | 15.2 | CH3 | −CH(CH3)− |
| Ester CH3 | 13.9 | CH3 | −OCH2CH3 |
| C7 | 13.8 | CH3 | Terminal −CH3 |
Expert Insights on Spectral Causality:
-
The Quaternary α -Carbon ( δ 60.1 ppm): The C2 carbon is heavily deshielded by the inductive pull of three EWGs (cyano, ester, and acetamido). However, the steric bulk of the 3-methylheptyl chain provides a slight shielding counter-effect. Similar quaternary cyanoacetate systems consistently place this resonance near 60 ppm[4].
-
Relaxation Dynamics: The C2 carbon, the cyano carbon ( δ 115.8 ppm), and the carbonyls lack attached protons. They rely entirely on slower dipole-dipole interactions for relaxation. Consequently, their signals will be inherently weak or entirely absent if the relaxation delay ( d1 ) is set too short during acquisition.
Experimental Workflow: Self-Validating NMR Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocol must be used for spectral acquisition.
Step 1: Sample Preparation Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.
Step 2: Shimming and Tuning Perform automated gradient shimming (topshim on Bruker systems), followed by manual fine-tuning of the Z1 and Z2 gradients. A self-validating check is ensuring the TMS peak linewidth at half-height is <0.5 Hz.
Step 3: 1 H NMR Acquisition Execute a standard 30° pulse sequence (zg30) at 400 MHz. Set the relaxation delay ( d1 ) to 1.0 s, acquiring 16 scans.
Step 4: 13 C NMR Acquisition Execute a power-gated broadband decoupled sequence (zgpg30) at 100 MHz. Critical Step: Increase the relaxation delay ( d1 ) to 2.5–3.0 s to allow full longitudinal relaxation ( T1 ) of the quaternary C2 and cyano carbons. Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio.
Step 5: FID Processing Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform zero-order phase correction and a polynomial baseline correction to ensure accurate integration.
Structural & Methodological Visualizations
Synthetic pathway for Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate via SN2 alkylation.
Step-by-step NMR acquisition and processing workflow for structural elucidation.
Sources
- 1. ethyl 2-acetamido-2-cyano-3-methylheptanoate, CasNo.92107-39-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. Ethyl acetamidocyanoacetate | C7H10N2O3 | CID 95422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. アセトアミドシアノ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
